molecular formula C18H23N3OS B2770209 3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034591-29-0

3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2770209
CAS No.: 2034591-29-0
M. Wt: 329.46
InChI Key: HIQMOYMSYGRIGP-UHFFFAOYSA-N
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Description

3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Sensing

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through direct acylation reactions, demonstrated solid-state properties and hydrogen bonding interactions in solution phase. Among these, a derivative showcased a drastic color transition from colorless to black in response to fluoride anions, indicating potential for colorimetric sensing applications (Younes et al., 2020).

Heterocyclic Chemistry and Bioactivity

Cyanoacetamide derivatives, synthesized from 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester, were used in creating benzothiophenes with promising antioxidant activities. This demonstrates the compound's versatility in synthesizing heterocyclic compounds with potential biological activities (Bialy & Gouda, 2011).

Pharmacological Potential

While avoiding specifics on drug use and dosage, research into similar compounds, such as the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofurans], indicates a broad interest in derivatives for potential central nervous system (CNS) applications. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, suggesting antidepressant properties (Martin et al., 1981).

Material Science and Electrochemistry

The electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds in aprotic media has been investigated, revealing the oxidation and reduction processes. This research provides insight into the electrochemical properties of similar compounds, suggesting applications in material science and electrochemical sensors (Trazza et al., 1982).

Molecular Interaction Studies

Investigations into the molecular interaction of cannabinoid receptor antagonists highlight the significance of structural analogues in understanding receptor-ligand interactions. This research is crucial for the development of therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Properties

IUPAC Name

3-cyano-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c19-11-15-2-1-3-16(10-15)18(22)20-12-14-4-7-21(8-5-14)17-6-9-23-13-17/h1-3,10,14,17H,4-9,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQMOYMSYGRIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.